molecular formula C20H18ClF3N6OS B5795389 5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5795389
M. Wt: 482.9 g/mol
InChI Key: YMRCNAMJTWCFRZ-UHFFFAOYSA-N
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Description

5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorothiophenyl group: This can be achieved through a substitution reaction using chlorothiophene derivatives.

    Attachment of the pyrazolylmethyl group: This step may involve alkylation reactions using pyrazole derivatives.

    Final functionalization: The trifluoromethyl group and carboxamide functionality are introduced in the final steps, often through selective reactions under specific conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, especially those involving its molecular targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include:

    5-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-4-amine: This compound shares the chlorothiophenyl and pyrazole moieties but lacks the pyrazolo[1,5-a]pyrimidine core.

    [(5-chlorothiophen-2-yl)methyl][2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]amine: This compound features the chlorothiophenyl group but has a different core structure.

    5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine: This compound has a similar pyrazole and pyrimidine structure but differs in its specific functional groups and substitutions.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6OS/c1-4-29-11(2)12(9-25-29)10-28(3)19(31)14-8-18-26-13(15-5-6-17(21)32-15)7-16(20(22,23)24)30(18)27-14/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRCNAMJTWCFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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